5-Azaspiro[3.4]octan-7-ol
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Overview
Description
5-Azaspiro[3.4]octan-7-ol is a chemical compound with a unique spirocyclic structure. It is characterized by a nitrogen atom incorporated into a spirocyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.4]octan-7-ol typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring using readily available starting materials and conventional chemical transformations. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient synthesis. The compound is typically produced as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: 5-Azaspiro[3.4]octan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5-Azaspiro[3.4]octan-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and novel materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octan-7-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
5-Oxa-2-azaspiro[3.4]octane: This compound has an oxygen atom in place of the nitrogen atom, resulting in different chemical properties and reactivity.
2,6-Diazaspiro[3.4]octan-7-one: This compound features an additional nitrogen atom, which can enhance its biological activity and binding affinity to certain targets.
Uniqueness of 5-Azaspiro[3.4]octan-7-ol: The presence of a single nitrogen atom in the spirocyclic structure of this compound imparts unique chemical and physical properties, making it a valuable compound in various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-azaspiro[3.4]octan-7-ol |
InChI |
InChI=1S/C7H13NO/c9-6-4-7(8-5-6)2-1-3-7/h6,8-9H,1-5H2 |
InChI Key |
XOVBBFFCGZNKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CN2)O |
Origin of Product |
United States |
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